molecular formula C21H30N2O4 B606786 CP-8668 CAS No. 209331-43-1

CP-8668

Cat. No.: B606786
CAS No.: 209331-43-1
M. Wt: 374.47
InChI Key: HHRZNPFAGIHNGP-ZEZXVUOJSA-N
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Description

CP-8668 is an orally active nonsteroidal progesterone receptor (PR) modulator with a tetrahydrobenzoindolone structural backbone . Its molecular formula is C₂₁H₃₀N₂O₄, with a molecular weight of 374.47 g/mol and a CAS registry number of 209331-43-1 . The compound is stored as a powder at -20°C (stable for 3 years) or in solvent form at -80°C (stable for 1 year) .

Properties

CAS No.

209331-43-1

Molecular Formula

C21H30N2O4

Molecular Weight

374.47

IUPAC Name

Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester

InChI

InChI=1S/C21H30N2O4/c1-7-8-22-20(25)27-18-13(3)21(4)11-15-12(2)19(24)23(5)16(15)9-14(21)10-17(18)26-6/h9-10,13,17-18H,7-8,11H2,1-6H3,(H,22,25)/t13-,17+,18+,21+/m0/s1

InChI Key

HHRZNPFAGIHNGP-ZEZXVUOJSA-N

SMILES

CCCNC(=O)O[C@@H]1[C@@H]([C@]2(CC3=C(C(=O)N(C3=CC2=C[C@H]1OC)C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-8668;  CP8668;  CP 8668;  UNII-5371O2R79D.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-8668 involves the creation of a tetrahydrobenzoindolone core. The specific synthetic routes and reaction conditions are detailed in scientific literature, which typically involves multiple steps of organic synthesis, including cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

CP-8668 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of this compound.

Scientific Research Applications

CP-8668 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of nonsteroidal progesterone receptor modulators.

    Biology: Investigated for its effects on cellular processes and receptor interactions.

    Medicine: Explored for potential therapeutic uses, particularly in hormone-related conditions.

Mechanism of Action

CP-8668 exerts its effects by modulating the progesterone receptor. It binds to the receptor, altering its conformation and activity. This interaction affects various molecular pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Progesterone receptor modulators are critical in contraception, hormone replacement therapy, and oncology. Below, CP-8668 is compared to two functionally related PR modulators: Org-31710 and Tosagestin (Org-30659) .

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Structure/Backbone Molecular Formula Molecular Weight (g/mol) CAS Number Biological Target Mechanism of Action Pharmacological Data (IC₅₀/EC₅₀)
This compound Tetrahydrobenzoindolone C₂₁H₃₀N₂O₄ 374.47 209331-43-1 Progesterone Receptor Nonsteroidal modulator N/A (Under investigation)
Org-31710 Steroidal scaffold Not disclosed ~500 (estimated) 170464-77-8 Progesterone Receptor PR antagonist IC₅₀: 2.1 nM (in vitro)
Tosagestin 19-Norprogesterone derivative C₂₃H₃₀O₂ 338.48 131039-87-7 Progesterone Receptor PR agonist EC₅₀: 0.5 nM (in vitro)

Key Findings:

Structural Differences: this compound’s tetrahydrobenzoindolone core distinguishes it from steroidal PR modulators like Org-31710 and Tosagestin, which retain a modified progesterone backbone . This nonsteroidal design may reduce off-target effects associated with steroidal compounds, such as glucocorticoid receptor cross-reactivity .

Functional Activity: Org-31710 acts as a PR antagonist, blocking endogenous progesterone binding, and is investigated for contraceptive applications . Tosagestin is a PR agonist, mimicking progesterone’s effects, and is studied for hormone replacement therapy .

Pharmacological Profiles: Org-31710 exhibits high potency (IC₅₀ = 2.1 nM) in PR binding assays, outperforming older antagonists like mifepristone . Tosagestin demonstrates strong agonist activity (EC₅₀ = 0.5 nM), comparable to endogenous progesterone .

Research Implications and Limitations

  • This compound’s nonsteroidal structure offers a promising avenue for reducing side effects in PR-targeted therapies. However, the absence of clinical data limits its current applicability .
  • Org-31710 and Tosagestin are well-characterized but carry steroidal liabilities, such as metabolic instability and receptor promiscuity .
  • Future studies should prioritize head-to-head comparisons of binding kinetics, selectivity, and in vivo efficacy among these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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